molecular formula C9H7IO4 B1369282 3-Iodo-5-(methoxycarbonyl)benzoic acid CAS No. 93116-99-5

3-Iodo-5-(methoxycarbonyl)benzoic acid

Cat. No.: B1369282
CAS No.: 93116-99-5
M. Wt: 306.05 g/mol
InChI Key: NDJVBDKXAJSYFV-UHFFFAOYSA-N
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Description

3-Iodo-5-(methoxycarbonyl)benzoic acid (CAS: 93116-99-5) is a substituted benzoic acid derivative featuring an iodine atom at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position of the aromatic ring. Its synthesis involves diazotization of 3-amino-5-(methoxycarbonyl)benzoic acid with aqueous hydriodic acid (HI) and sodium nitrite (NaNO₂), followed by iodination using potassium iodide (KI) . The reaction yields a white solid with a 26% yield, characterized by distinct spectral

  • ¹H NMR (CDCl₃): δ 3.86 (s, 3H, -OCH₃), 7.84–8.18 (aromatic protons).
  • MS (ESI): m/z 329 (M+Na⁺), 305 (M-H⁻) .

The iodine substituent enhances electrophilic reactivity, making the compound valuable in radiohalogenation for protein labeling , while the methoxycarbonyl group improves solubility in organic solvents like ethyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(methoxycarbonyl)benzoic acid typically involves the iodination of 5-(methoxycarbonyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran (THF) or toluene.

    Reduction Reactions: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products:

    Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the iodine atom.

    Coupling Reactions: Biaryl compounds formed through the coupling of the benzoic acid derivative with boronic acids.

    Reduction Reactions: 5-(Methoxycarbonyl)benzoic acid as the major product after the removal of the iodine atom.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceuticals
3-Iodo-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its role in developing anti-inflammatory and anticancer drugs. For instance, derivatives of this compound have demonstrated promising anti-inflammatory activity by modulating inflammatory responses, making them candidates for drug development targeting inflammatory diseases .

Case Study : Research has shown that derivatives synthesized from this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential in anticancer therapies .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. It participates in various reactions, including nucleophilic substitutions and coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds .

Table 1: Reaction Types Involving this compound

Reaction TypeDescription
Substitution ReactionsIodine can be replaced by nucleophiles like amines or thiols.
Coupling ReactionsUsed in Suzuki-Miyaura reactions with boronic acids or esters.
Reduction ReactionsIodine can be reduced to hydrogen using agents like palladium on carbon.

Material Science

Advanced Materials Development
The compound is applied in formulating advanced materials, including polymers and coatings. Its unique chemical structure enhances the chemical resistance and stability of these materials, making it valuable in industrial applications .

Biochemical Research

Enzyme Inhibitor Development
In biochemical studies, this compound plays a significant role in developing enzyme inhibitors. These inhibitors are critical for drug discovery processes aimed at targeting specific biological pathways .

Analytical Chemistry

Detection and Quantification Methods
This compound is also utilized in analytical chemistry for detecting and quantifying other compounds. Its properties allow researchers to gain essential data for various experiments, supporting advancements in chemical analysis techniques .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-iodo-5-(methoxycarbonyl)benzoic acid is best understood through comparison with analogues differing in substituent type, position, or functional groups.

Substituent Type Comparisons

Compound Name Substituents Key Properties/Applications Reference
3-Chloro-5-(methoxycarbonyl)benzoic acid Cl at 3-position Higher electron-withdrawing effect than iodine; used as a precursor for agrochemicals .
3-Cyano-5-(methoxycarbonyl)benzoic acid CN at 3-position Enhanced polarity and hydrogen-bonding capacity; potential in coordination chemistry .
3-Methoxycarbonyl-5-methylbenzoic acid CH₃ at 5-position Increased steric hindrance; reduced reactivity in electrophilic substitution .

Positional Isomer Comparisons

Compound Name Substituent Positions Key Differences Reference
2-Iodo-5-(methoxycarbonyl)benzoic acid I at 2-position Altered electronic distribution due to ortho-substitution; lower thermal stability .
4-Iodo-2-methoxybenzoic acid I at 4-position, OCH₃ at 2 Improved crystallinity for X-ray studies; limited solubility in non-polar solvents .

Functional Group Modifications

Compound Name Functional Group Variation Impact on Reactivity/Applications Reference
3-Iodo-5-[(methanesulfonyl)amino]benzoic acid Methanesulfonylamino (-NHSO₂CH₃) Enhanced biological activity; used in kinase inhibition studies .
5-Iodo-2-(2-methoxycarbonylphenoxy)benzoic acid methyl ester Esterified carboxyl group Increased lipophilicity for membrane permeability .

Key Research Findings

Reactivity Trends:

  • Iodine-substituted derivatives exhibit superior leaving-group ability compared to chloro analogues, favoring nucleophilic aromatic substitution .
  • Methoxycarbonyl groups stabilize intermediates in Suzuki-Miyaura cross-coupling reactions .

Synthetic Utility: this compound serves as a versatile building block for radiopharmaceuticals due to its compatibility with isotopic exchange . Chloro and cyano analogues are preferred in non-biological applications (e.g., polymer precursors) due to cost-effectiveness .

Structural Insights:

  • Positional isomers (e.g., 2-iodo vs. 3-iodo) show distinct crystallographic packing behaviors, influencing material science applications .

Biological Activity

Overview

3-Iodo-5-(methoxycarbonyl)benzoic acid (C9H7IO4) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of both an iodine atom and a methoxycarbonyl group, exhibits unique reactivity that makes it a valuable building block in organic synthesis and a potential candidate for therapeutic development.

  • Molecular Formula : C9H7IO4
  • Molecular Weight : 306.05 g/mol
  • Structure : The compound features an aromatic ring with a methoxycarbonyl group and an iodine substituent, which contributes to its reactivity in various chemical reactions.

This compound's biological activity is largely attributed to its ability to undergo nucleophilic substitutions and coupling reactions. The iodine atom serves as a reactive site, allowing the formation of derivatives that can interact with biological targets such as enzymes and receptors.

Therapeutic Potential

Research indicates that derivatives of this compound may possess various therapeutic properties:

  • Anti-inflammatory Activity : Compounds derived from benzoic acid derivatives have shown potential in modulating inflammatory responses, making them candidates for anti-inflammatory drug development .
  • Anticancer Properties : Some studies suggest that this compound could be used to synthesize anticancer agents, as its derivatives have demonstrated cytotoxic effects against cancer cell lines .
  • Proteasome and Autophagy Modulation : In vitro studies have highlighted the ability of certain benzoic acid derivatives to enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular homeostasis and could be leveraged in anti-aging therapies .

Study 1: Proteasome Activation

In a study evaluating the biological activity of benzoic acid derivatives, compounds similar to this compound were found to significantly activate the ubiquitin-proteasome pathway and the autophagy-lysosome pathway. This activation was associated with enhanced degradation of misfolded proteins in human fibroblasts, suggesting potential applications in age-related diseases .

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The results indicated minimal cytotoxicity at therapeutic concentrations, supporting further development of these compounds as safe therapeutic options .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundIodine and methoxycarbonyl groupsAnti-inflammatory, anticancer potential
3-Chloro-4-methoxybenzoic acidChlorine instead of iodineStronger activation of proteasome
5-(Methoxycarbonyl)benzoic acidNo halogen substituentModerate bioactivity

Q & A

Basic Questions

Q. What is the standard synthetic route for preparing 3-Iodo-5-(methoxycarbonyl)benzoic acid, and what are the critical reaction conditions?

The compound is synthesized via diazotization-iodination of 3-amino-5-(methoxycarbonyl)benzoic acid. Key steps include:

  • Diazotization at 0°C using aqueous hydriodic acid (57 wt%) and sodium nitrite.
  • Iodination with potassium iodide at 20°C for 2 hours.
  • Purification via chromatography (1:1 ethyl acetate/hexanes), yielding 26% product. Critical conditions: Strict temperature control during diazotization and stoichiometric excess of KI to ensure complete iodination .

Q. How is the purity and structure of this compound typically verified?

Characterization involves:

  • 1H NMR (CDCl₃): Peaks at δ 3.86 (s, 3H for methoxy), 7.84–8.18 (aromatic protons).
  • Mass spectrometry : ESI-MS shows [M+Na]⁺ at m/z 329 and [M-H]⁻ at m/z 305.
  • Chromatographic purity checks (e.g., TLC or HPLC) to confirm absence of unreacted starting materials .

Q. What safety precautions are essential when handling this compound during synthesis?

  • Avoid exposure to light (light-sensitive) and oxidizing agents.
  • Use cold traps and proper ventilation during diazotization to mitigate toxic gas release (e.g., HI vapors).
  • Employ personal protective equipment (PPE) due to potential irritant properties of intermediates .

Advanced Questions

Q. How can researchers optimize the low yield (26%) in the diazotization-iodination step?

Yield improvements may involve:

  • Temperature modulation : Extending reaction time at 0°C to stabilize the diazonium intermediate.
  • Solvent optimization : Testing polar aprotic solvents (e.g., DMF) to enhance intermediate solubility.
  • Catalyst screening : Adding Cu(I) salts to accelerate iodide substitution .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) can model the electronic effects of the iodo and methoxycarbonyl groups on regioselectivity in Heck or Sonogashira couplings.
  • Molecular docking studies assess steric hindrance at the iodine site, which influences coupling efficiency .

Q. How is this compound utilized in crystallographic studies, and what software tools are recommended?

  • Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming the iodinated aromatic structure.
  • Twinned data refinement in SHELXTL is applicable for high-resolution structures, leveraging its robustness in handling small-molecule datasets .

Q. What role does this compound play in metal-organic framework (MOF) design?

  • The iodo group acts as a directing moiety for post-synthetic modification (PSM) in MOFs.
  • The methoxycarbonyl group enhances solubility during ligand synthesis, facilitating coordination with metal nodes like Zr⁴+ or Cu²+ .

Q. How does this compound compare to analogs (e.g., 3-Bromo-5-iodobenzoic acid) in regioselective reactions?

  • The iodine substituent offers superior leaving-group ability in nucleophilic aromatic substitution compared to bromine.
  • Steric and electronic differences between methoxycarbonyl and other groups (e.g., nitro) influence reactivity in Pd-catalyzed couplings, as shown in comparative kinetic studies .

Q. Methodological Notes

  • Spectral Interpretation : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ADF software) to validate assignments.
  • Crystallography Workflow : Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use Olex2 for structure visualization .
  • Reaction Scaling : Pilot reactions at 0.1–1 mmol scale are recommended before scaling up due to exothermic diazotization .

Properties

IUPAC Name

3-iodo-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJVBDKXAJSYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578788
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93116-99-5
Record name 3-Iodo-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold, stirred solution of 3-amino-5-(methoxycarbonyl)benzoic acid (5.19 g, 26.59 mmol) in a 2 N hydrochloric acid (156 mL) was added a solution of sodium nitrite (1.84 g, 26.67 mmol) in water (10.8 mL). This mixture was then added dropwise to an ice-cold, stirred solution of potassium iodide (8.84 g, 53.25 mmol) in water (26.2 mL). After stirring for 35 min, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was washed with 5% aqueous sodium thiosulfate, and saturated sodium chloride, dried (sodium sulfate), and concentrated under reduced pressure. Purification by flash column chromatography (silica, 50:50:2 hexanes/ethyl acetate/acetic acid) afforded 3-iodo-5-(methoxycarbonyl)benzoic acid (4.48 g): 1H NMR (500 MHz, DMSO-d6): δ 13.49 (br s, 1H), 8.45-8.38 (m, 3H), 3.83 (s, 3H); ESI-MS (m/z): 305 [M+H]+.
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Synthesis routes and methods II

Procedure details

Dissolve 5-iodo-isophthalic acid (5 g, 15.6 mmol), NaOH (600 mg, 14.8 mmol) in a mixture of methanol (100 mL), acetone (20 mL) and water (2 mL). Stir at room temperature overnight. Concentrate and redissolve the residue in diethyl ether (100 mL) and water (100 mL). Separate the aqueous layer and wash with diethyl ether (50 mL). Acidify the washed solution with 5 N HCl to about pH=1. Stir for 30 min at room temperature and filter off solid. Wash the solid with water and dry to give the title compound (3.7 g, 77%).
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Yield
77%

Synthesis routes and methods III

Procedure details

Dissolve 5-iodo-isophthalic acid dimethyl ester (10 g, 31.2 mmol) in methanol (90 mL) and cool to 0° C. Add 2 N NaOH (15.6 mL) dropwise and slowly warm up to room temperature. Stir overnight and acidify to about pH=3 with 5 N HCl. Extract with ethyl acetate (2×50 mL). Wash the combined organic layers by water, saturated aqueous sodium chloride, dry (magnesium sulfate) and concentrate to give the title compound as a crude residue which is used in the next step without further purification.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Iodo-5-(methoxycarbonyl)benzoic acid
3-Iodo-5-(methoxycarbonyl)benzoic acid
3-Iodo-5-(methoxycarbonyl)benzoic acid
3-Iodo-5-(methoxycarbonyl)benzoic acid
3-Iodo-5-(methoxycarbonyl)benzoic acid
3-Iodo-5-(methoxycarbonyl)benzoic acid

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